2,3-Dimethylpiperidine

Descripción

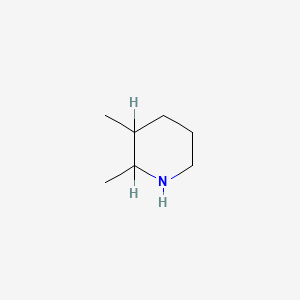

2,3-Dimethylpiperidine is a six-membered heterocyclic amine with two methyl substituents at the 2- and 3-positions of the piperidine ring. Its molecular formula is C₇H₁₅N, with an average molecular mass of 113.204 g/mol and a monoisotopic mass of 113.120449 g/mol . The compound exists as stereoisomers (e.g., (2S,3R)- and (2R,3S)-configurations), with distinct conformational preferences depending on the substituents’ axial or equatorial orientations .

Key structural and reactivity features include:

- Stereochemical Flexibility: The cis and trans diastereomers adopt different chair conformations. For example, the cis isomer stabilizes an axial α-methyl group, while the trans isomer requires a less favorable di-axial arrangement .

- Reactivity in Catalytic Acylation: In enantioselective acylation reactions, the cis-2,3-dimethylpiperidine isomer reacts 3 kcal/mol faster than the trans isomer due to lower transition-state energy barriers. This results in superior selectivity (s-factors up to 24) in kinetic resolutions .

- Biological Relevance: Derivatives of this compound have been explored in medicinal chemistry, such as antinociceptive agents, where stereochemistry significantly impacts potency (e.g., γ-ester derivatives exhibit higher activity than α- or β-forms) .

Propiedades

IUPAC Name |

2,3-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFSUDDXLQHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968187 | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5347-68-2 | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrogenation of 2,3-Dimethylpyridine

One of the primary methods for synthesizing this compound involves the hydrogenation of 2,3-dimethylpyridine. This reaction typically occurs under high pressure and temperature conditions in the presence of a catalyst such as palladium on carbon (Pd/C).

-

- Catalyst : Palladium on carbon

- Pressure : High pressure (typically around 5 bar)

- Temperature : Elevated temperatures (around 40 °C)

Process :

- The pyridine derivative is dissolved in a suitable solvent.

- Hydrogen gas is introduced into the reaction mixture.

- The mixture is stirred under controlled conditions until the reaction is complete.

Yield and Purity : The resulting product can be treated with hydrochloric acid to form the hydrochloride salt, which is often more stable and easier to handle.

Alkylation of Piperidine

Another method involves the alkylation of piperidine using methyl iodide or other methylating agents.

Process :

- Piperidine is reacted with methyl iodide in a solvent.

- The reaction is usually performed under reflux conditions to facilitate alkylation.

Yield and Purity : The product can be purified through recrystallization or distillation.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of different preparation methods for this compound:

| Method | Catalyst/Reagent | Conditions | Yield | Purity |

|---|---|---|---|---|

| Hydrogenation of Pyridine | Palladium on Carbon | High pressure, elevated temp | High | >99% |

| Alkylation of Piperidine | Methyl Iodide | Reflux in anhydrous solvent | Moderate | Variable |

Research Findings

Recent studies have focused on optimizing these synthesis routes for better yields and purities while exploring alternative methods such as microwave-assisted synthesis and continuous flow chemistry.

Microwave-Assisted Synthesis

Microwave-assisted methods have shown promise in reducing reaction times and improving yields by providing uniform heating.

- Advantages :

- Reduced reaction time

- Higher yields due to better energy transfer

Continuous Flow Chemistry

Continuous flow techniques allow for precise control over reaction conditions, leading to consistent product quality.

- Advantages :

- Scalability for industrial applications

- Improved safety profiles by minimizing exposure to hazardous reagents

Análisis De Reacciones Químicas

2,3-Dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding N-oxides or other oxidized derivatives .

**Reduction:

Actividad Biológica

2,3-Dimethylpiperidine (DMP) is a derivative of piperidine, a six-membered heterocyclic compound. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of DMP, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a piperidine ring with two methyl groups attached to the second and third carbon atoms. This unique arrangement influences its biological activity by affecting its interaction with various biological targets.

Target Interactions

DMP interacts with several biochemical targets, primarily through its ability to bind to specific receptors and enzymes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of various compounds.

Biochemical Pathways

The compound is involved in various biochemical pathways that mediate its effects on cellular processes. For instance, DMP can alter cell signaling pathways, influencing gene expression and cellular metabolism depending on the concentration and type of cells exposed.

Pharmacological Activities

DMP exhibits several pharmacological activities that are significant for therapeutic applications:

- Antinociceptive Activity : Research indicates that certain derivatives of DMP demonstrate strong antinociceptive effects. For example, the γ-isomer of 2,3-dimethyl-4-phenylpiperidin-4-ol has shown higher potency compared to other isomers in pain relief models.

- Cytotoxicity against Cancer Cells : DMP derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Studies have reported significant tumor-selective cytotoxicity, particularly against human malignant cells such as HL-60 (promyelocytic leukemia) and HSC-4 (squamous cell carcinoma) with low IC50 values .

- Inhibition of Enzymatic Activity : DMP has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. Some derivatives have shown promising inhibitory activity with IC50 values below 50 nM .

Study 1: Anticancer Activity

A study focused on the cytotoxicity of DMP derivatives against human cancer cell lines revealed that compounds derived from DMP exhibited selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) indicated that these compounds could be developed as potential anticancer agents due to their ability to induce apoptosis through caspase activation and mitochondrial membrane depolarization .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | HSC-2 | 0.5 |

| 3c | HSC-4 | 0.6 |

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of DMP derivatives in models of neurodegeneration. The results suggested that these compounds could modulate neurotransmitter levels by acting as dual-target ligands for histamine receptors and MAO-B, potentially offering therapeutic benefits in treating conditions like Alzheimer's disease .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,3-Dimethylpiperidine serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to interact effectively with biological targets, making it valuable in drug design.

Anticancer Properties

Research has shown that derivatives of this compound exhibit promising anticancer activity. For instance, studies have indicated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A notable case study involved the synthesis of a this compound derivative that demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 2.57 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that specific derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Organic Synthesis

The unique reactivity of this compound makes it an essential reagent in organic synthesis.

Kinetic Resolution

A study highlighted the use of this compound in the catalytic kinetic resolution of disubstituted piperidines, achieving selectivity factors up to 52 for certain substrates . This process is crucial for obtaining enantiomerically pure compounds, which are essential in pharmaceuticals.

| Substrate | Selectivity Factor (s) | Conversion (%) |

|---|---|---|

| cis-2-phenylpiperidin-3-ol | 24 | 33 |

| trans-2-phenylpiperidin-3-ol | 14 | 14 |

| cis-6-propylpiperidin-3-ol | 52 | Not specified |

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is utilized in material science for the development of polymers and advanced materials.

Polymerization Reactions

The compound has been employed as a catalyst in polymerization processes. For example, using a catalytic amount of this compound has led to successful polymerization reactions under mild conditions, facilitating the creation of functionalized polymers with specific properties .

Synthesis of Bioactive Compounds

A comprehensive study explored the synthesis of bioactive compounds using derivatives of this compound. The results indicated that these compounds exhibited significant biological activity against various cancer cell lines and pathogens .

Development of Fluorinated Derivatives

Recent advancements have focused on creating fluorinated derivatives of piperidines for enhanced biological activity. The research demonstrated that introducing fluorine atoms into the piperidine ring could improve pharmacokinetic properties and biological efficacy .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,3-dimethylpiperidine with other dimethyl-substituted piperidines:

Key Research Findings

Conformational Dynamics : Computational studies confirm that this compound’s reactivity hinges on chair-to-boat transitions, with axial methyl groups in cis isomers lowering transition-state energy by ~3 kcal/mol .

Steric Effects in Synthesis : 2,6-Dimethylpiperidine’s steric bulk impedes nucleophilic attacks, making it unsuitable for rapid lactonization but useful in slow, controlled reactions .

Pharmacological Optimization : Reducing basicity (pKa) and lipophilicity (log D) in piperidine derivatives mitigates hERG risks without compromising target activity .

Q & A

Basic Research Questions

Q. What laboratory synthesis routes are commonly employed for 2,3-Dimethylpiperidine?

- Methodological Answer : this compound can be synthesized via enantioselective acylation using chiral hydroxamic acid catalysts. Kinetic resolution of racemic mixtures is achieved through DFT-optimized transition states, where the cis isomer reacts faster due to favorable axial substituent alignment in chair conformations. Experimental protocols involve dichloromethane as a solvent and B3LYP/6-31G(d) computational optimization to predict selectivity trends .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to distinguish cis/trans isomers by analyzing coupling constants and chemical shifts (e.g., axial vs. equatorial methyl groups).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies amine N-H stretching (~3300 cm) and C-H bending vibrations.

Computational methods (e.g., M06-2X/6-311+G(d,p)) supplement experimental data to validate stereochemical assignments .

Advanced Research Questions

Q. How do computational methods like DFT resolve stereochemical reactivity differences in this compound isomers?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that cis-2,3-dimethylpiperidine adopts a chair conformation with an axial α-methyl group, lowering transition state (TS) energy by ~3 kcal/mol compared to the trans isomer. This aligns with experimental selectivity factors (s = up to 24) in acylation reactions. Key steps include:

Geometry optimization using B3LYP/6-31G(d).

Solvation corrections via IEPCM in CHCl.

TS analysis showing intramolecular proton shuttling in 7-membered cyclic intermediates .

Q. What causes the divergent reactivity of cis- vs. trans-2,3-Dimethylpiperidine in catalytic acylation?

- Methodological Answer : The cis isomer’s axial methyl group stabilizes the chair conformation, enabling faster acyl transfer via a lower-energy TS (25.8 kcal/mol vs. 29.1 kcal/mol for trans). Trans isomers require unfavorable di-axial conformations, increasing steric strain. Experimental validation shows cis isomers react 5–10x faster, with selectivity factors (s) correlating to TS energy differences (Table 1) .

Table 1 : Reactivity Comparison of Cis vs. Trans Isomers

| Isomer | TS Energy (kcal/mol) | Selectivity Factor (s) | Relative Rate |

|---|---|---|---|

| Cis | 25.8 | 24 | 10x |

| Trans | 29.1 | 5 | 1x |

Q. How can researchers reconcile contradictions between computational predictions and experimental kinetic data?

- Methodological Answer : Discrepancies often arise from solvation effects or approximations in DFT functionals. To address this:

- Validate computational models using experimental rate constants (e.g., Table 2 entries 1–6 in ).

- Apply hybrid solvation models (e.g., IEPCM) to account for solvent polarity.

- Compare gas-phase and condensed-phase TS energies to identify systematic errors. Iterative refinement of computational parameters ensures alignment with observed enantiomeric excess (ee) and selectivity .

Application-Oriented Questions

Q. In which catalytic systems is this compound used as a substrate or intermediate?

- Methodological Answer :

- Enantioselective Catalysis : As a chiral amine in hydroxamic acid-mediated kinetic resolution for pharmaceuticals.

- Organocatalysis : Participates in Mannich reactions and Ru(II)-complex synthesis via axial-substituent-directed stereoselectivity.

- Biochemical Probes : Derivatives act as inhibitors for NF-κB or MMP-13, leveraging steric and electronic effects of methyl groups .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Ventilation : Use local exhaust ventilation to avoid inhalation (STOT SE 3 classification).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flash point ~23°C).

- Storage : Keep in flammable storage cabinets (Class 3) away from strong acids/oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose per hazardous waste regulations .

Data Interpretation and Best Practices

Q. How should researchers address variability in stereochemical assignments across studies?

- Methodological Answer :

- Cross-validate NMR data with X-ray crystallography or computational NOE simulations.

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that resolve ambiguities.

- Use PICO frameworks (Population: reaction system; Intervention: computational/modeling; Comparison: isomer reactivity; Outcome: selectivity) to structure hypothesis-driven studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.